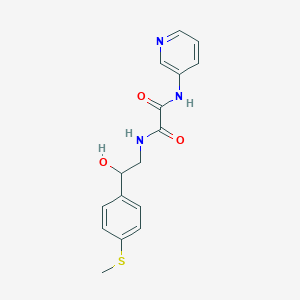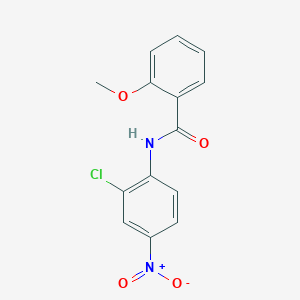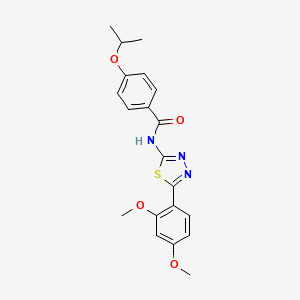![molecular formula C8H11N5O B2923512 1-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-3-propylurea CAS No. 914636-33-2](/img/structure/B2923512.png)
1-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-3-propylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-3-propylurea is a synthetic organic compound characterized by its unique chemical structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes an amino group, dicyanoethenyl moiety, and a propylurea group, which contribute to its reactivity and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-3-propylurea typically involves multi-step organic reactions. One common method includes the reaction of a suitable precursor with cyanogen bromide, followed by the introduction of the propylurea group under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-3-propylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the dicyanoethenyl moiety to amines or other reduced forms.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles or carboxylic acids, while reduction can produce primary amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
1-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-3-propylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound’s reactivity makes it useful in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-3-propylurea involves its interaction with molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to bind to active sites, modulating biological pathways. This interaction can lead to changes in cellular processes, making it a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-3-methylurea
- 1-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-3-ethylurea
- 1-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-3-butylurea
Uniqueness
Compared to similar compounds, 1-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-3-propylurea stands out due to its specific propylurea group, which influences its reactivity and interaction with biological targets. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions.
Eigenschaften
IUPAC Name |
1-[(Z)-2-amino-1,2-dicyanoethenyl]-3-propylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O/c1-2-3-12-8(14)13-7(5-10)6(11)4-9/h2-3,11H2,1H3,(H2,12,13,14)/b7-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTYZXMDLZOQKZ-SREVYHEPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC(=C(C#N)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC(=O)N/C(=C(/C#N)\N)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2923429.png)

![Ethyl 6-(hydroxymethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B2923432.png)
![5-BROMO-N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2923433.png)

![4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2923436.png)

![3-ethyl-6-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2923438.png)
![3-[(1-benzyl-1H-1,2,3,4-tetrazol-5-yl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-6,8-dimethyl-1,2-dihydroquinolin-2-one](/img/structure/B2923442.png)

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2923444.png)

![4-ethoxy-6-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2923447.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2923449.png)
